molecular formula C19H19BrN4S B15082492 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15082492
M. Wt: 415.4 g/mol
InChI Key: GWPMKJRFDFBKFC-CIAFOILYSA-N
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Description

4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-bromobenzaldehyde with 4-tert-butylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles in the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

  • 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar triazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C19H19BrN4S

Molecular Weight

415.4 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19BrN4S/c1-19(2,3)15-8-6-14(7-9-15)17-22-23-18(25)24(17)21-12-13-4-10-16(20)11-5-13/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

GWPMKJRFDFBKFC-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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